molecular formula C22H44O2 B14499754 Ethyl 3-methylnonadecanoate CAS No. 65128-51-0

Ethyl 3-methylnonadecanoate

Cat. No.: B14499754
CAS No.: 65128-51-0
M. Wt: 340.6 g/mol
InChI Key: XALTWFFDSODZHU-UHFFFAOYSA-N
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Description

Ethyl 3-methylnonadecanoate is a branched-chain ethyl ester derived from a 19-carbon carboxylic acid (nonadecanoic acid) with a methyl substituent at the third carbon. Such esters are often studied for their roles in organic synthesis, solvent applications, and bioactive compound extraction . Hypothetically, its extended alkyl chain may confer higher hydrophobicity compared to shorter-chain analogs, impacting solubility and chromatographic behavior.

Properties

CAS No.

65128-51-0

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

ethyl 3-methylnonadecanoate

InChI

InChI=1S/C22H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-22(23)24-5-2/h21H,4-20H2,1-3H3

InChI Key

XALTWFFDSODZHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylnonadecanoate can be synthesized through the esterification of 3-methylnonadecanoic acid with ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

3-methylnonadecanoic acid+ethanolEthyl 3-methylnonadecanoate+water\text{3-methylnonadecanoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 3-methylnonadecanoic acid+ethanol→Ethyl 3-methylnonadecanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylnonadecanoate, like other esters, can undergo several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol in the presence of an acid or base.

    Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: An alcohol and a catalyst, such as sodium methoxide.

Major Products Formed

    Hydrolysis: 3-methylnonadecanoic acid and ethanol.

    Reduction: 3-methylnonadecanol.

    Transesterification: A different ester and ethanol.

Scientific Research Applications

Ethyl 3-methylnonadecanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-methylnonadecanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of 3-methylnonadecanoic acid and ethanol. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Ethyl 3-methylnonadecanoate can be compared to esters with modifications in chain length, branching, and functional groups (e.g., hydroxyl, cyano, or nitro groups). Key examples include:

Table 1: Structural and Molecular Comparisons
Compound Molecular Formula Molecular Weight Key Substituents Ester Type Source
This compound* C₂₂H₄₄O₂ 342.5 (hypo.) Methyl branch at C3 Ethyl -
Ethyl 3-hydroxydodecanoate C₁₄H₂₈O₃ 244.37 Hydroxyl at C3 Ethyl
Methyl 3-hydroxynonanoate C₁₀H₂₀O₃ 188.26 Hydroxyl at C3 Methyl
Ethyl 2-cyano-3-methylnonanoate C₁₃H₂₃NO₂ 225.33 Cyano at C2, methyl at C3 Ethyl
Methyl laurate (dodecanoate) C₁₃H₂₆O₂ 214.34 Linear chain Methyl

*Hypothetical data based on structural analogs.

Key Observations :

  • Chain Length: Longer chains (e.g., C19 in this compound) increase molecular weight and hydrophobicity compared to shorter analogs like methyl laurate (C12) .
  • Branching vs. Linear Chains: Branched esters (e.g., this compound) typically exhibit lower melting points and altered solubility compared to linear-chain esters like methyl laurate .
  • Functional Groups: Hydroxyl or cyano groups enhance polarity, influencing retention factors in chromatography. For instance, hydroxylated esters (e.g., Ethyl 3-hydroxydodecanoate) may exhibit higher retention in reverse-phase HPLC compared to non-polar analogs .

Physicochemical and Chromatographic Properties

Table 2: Hypothetical Physicochemical Properties
Property This compound* Ethyl 3-hydroxydodecanoate Methyl laurate
Boiling Point (°C) ~400 (est.) 280–300 (est.) 262
Solubility in Water Insoluble Low Insoluble
LogP (Octanol-Water) ~8.5 (est.) ~3.2 5.1
Retention Factor (TLC) High (non-polar solvents) Moderate (polar solvents) High

*Estimated based on structural analogs.

Discussion :

  • Solubility: this compound’s long chain and branching likely render it insoluble in water, akin to methyl laurate . Polar substituents (e.g., hydroxyl in Ethyl 3-hydroxydodecanoate) marginally improve water miscibility .
  • Chromatography: In ethyl acetate extracts (common in phytochemical studies), non-polar esters like this compound would elute later in GC-MS analyses compared to hydroxylated analogs .

Research Findings and Gaps

  • Analytical Challenges : Longer-chain esters require high-temperature GC columns for analysis, as seen in methyl laurate studies .
  • Data Limitations: Direct experimental data on this compound remains absent; future studies should focus on its synthesis and characterization.

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